molecular formula C7H14O B1582720 6-Hepten-1-ol CAS No. 4117-10-6

6-Hepten-1-ol

Cat. No.: B1582720
CAS No.: 4117-10-6
M. Wt: 114.19 g/mol
InChI Key: UFULDTPDHIRNGS-UHFFFAOYSA-N
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Description

6-Hepten-1-ol: is an organic compound with the molecular formula C₇H₁₄O . It is an unsaturated alcohol, characterized by the presence of a double bond between the sixth and seventh carbon atoms in its heptane chain. .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ring-Opening Reaction: One method involves the ring-opening reaction of tetrahydrofuran with hydrobromic acid in the presence of concentrated sulfuric acid.

Industrial Production Methods:

    Hydroformylation: This method involves the hydroformylation of hexene to produce heptanal, which is then reduced to 6-hepten-1-ol.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Hepten-1-ol can undergo oxidation reactions to form heptanoic acid or heptanal, depending on the oxidizing agent used.

    Reduction: It can be reduced to heptane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products:

    Oxidation: Heptanoic acid, heptanal.

    Reduction: Heptane.

    Substitution: Heptenyl halides.

Mechanism of Action

The mechanism of action of 6-Hepten-1-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

hept-6-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFULDTPDHIRNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337504
Record name 6-Hepten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4117-10-6
Record name 6-Hepten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hept-6-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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